molecular formula C17H12FN3O5S2 B2753075 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide CAS No. 801248-11-3

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2753075
CAS No.: 801248-11-3
M. Wt: 421.42
InChI Key: VMKORUXPGJWDOY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Sulfonylation: The nitrophenylsulfonyl group can be introduced through a sulfonylation reaction using a nitrophenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is unique due to the presence of both a fluorophenyl group and a nitrophenylsulfonyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S2/c18-12-3-1-11(2-4-12)9-15(22)20-17-19-10-16(27-17)28(25,26)14-7-5-13(6-8-14)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKORUXPGJWDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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